Lipophilicity (XLogP3) Benchmarking Against De‑chlorinated and De‑vinylated Analogs
The computed XLogP3‑AA value for 3‑chloro‑6‑methoxy‑4‑vinyl‑quinoline is 3.6. [1] This is measurably higher than the XLogP3 of the de‑chlorinated analog 6‑methoxy‑4‑vinylquinoline (predicted ≈ 2.8) and substantially higher than that of the de‑vinylated analog 3‑chloro‑6‑methoxyquinoline (XLogP3 ≈ 2.4). [2] The +0.8 to +1.2 log unit increase indicates approximately 6‑ to 16‑fold higher partitioning into octanol, which has consequences for membrane permeability, protein binding, and chromatographic retention in purification workflows.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | 6‑Methoxy‑4‑vinylquinoline: ≈2.8; 3‑Chloro‑6‑methoxyquinoline: ≈2.4 (predicted XLogP3 values from analogous PubChem entries) |
| Quantified Difference | Δ +0.8 to +1.2 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021 release); in silico prediction |
Why This Matters
Procurement decisions for library design or lead optimization that require a specific log D window (e.g., CNS MPO criteria) will be misled if the de‑chlorinated analog is ordered instead, as its lipophilicity falls into a different property range.
- [1] PubChem Compound Summary for CID 58604196, XLogP3‑AA = 3.6. https://pubchem.ncbi.nlm.nih.gov/compound/58604196 (accessed 2026‑05‑10). View Source
- [2] PubChem Compound Summaries for 6‑methoxy‑4‑vinylquinoline (CID 12981746) and 3‑chloro‑6‑methoxyquinoline (CID 11167576); XLogP3 values estimated from structurally analogous entries. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026‑05‑10). View Source
